REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[C:23]([F:24])=[C:22]([F:25])[C:21](Cl)=[CH:20][C:11]=1[C:12]([NH:14][O:15][CH2:16][CH:17]1[CH2:19][CH2:18]1)=[O:13].IC1C=CC(NC2C(F)=C(F)C(Cl)=CC=2C(NOCC2CC2)=O)=CC=1.IC1C=CC(NC2C(F)=C(F)C(Cl)=CC=2C(O)=O)=CC=1.ClC1C=C(I)C=CC=1NC1C(F)=C(F)C(Cl)=CC=1C(O)=O.ClC1C(F)=C(F)C(NC2C=CC(I)=CC=2C)=C(C=1)C(O)=O.ClC1C(F)=C(F)C(NC2C=CC(I)=CC=2C)=C(C=1)C(NOCC1CC1)=O>>[Cl:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[C:23]([F:24])=[C:22]([F:25])[CH:21]=[CH:20][C:11]=1[C:12]([NH:14][O:15][CH2:16][CH:17]1[CH2:19][CH2:18]1)=[O:13]
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Name
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2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)I)NC1=C(C(=O)NOCC2CC2)C=C(C(=C1F)F)Cl
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Name
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2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)NC1=C(C(=O)NOCC2CC2)C=C(C(=C1F)F)Cl
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Name
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2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1F)F)Cl
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Name
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2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=C(C(=C1F)F)Cl
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Name
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5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C(=C(C(=C(C(=O)O)C1)NC1=C(C=C(C=C1)I)C)F)F
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Name
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5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C(=C(C(=C(C(=O)NOCC2CC2)C1)NC1=C(C=C(C=C1)I)C)F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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ClC1=C(C=CC(=C1)I)NC1=C(C(=O)NOCC2CC2)C=CC(=C1F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |